molecular formula C12H7BrN2O2S B1650232 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1156520-27-2

2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1650232
CAS No.: 1156520-27-2
M. Wt: 323.17
InChI Key: VBKLNCGPYSCSAK-UHFFFAOYSA-N
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Description

2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that features a thiazole ring and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:

  • Thiazole Synthesis: : The thiazole ring is usually synthesized through the reaction of a suitable halide with thiourea or thioamide.

  • Isoindole Dione Formation: : The isoindole dione moiety can be formed through a cyclization reaction involving phthalic anhydride and an amine.

  • Coupling Reaction: : The final step involves the coupling of the thiazole ring with the isoindole dione moiety, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Amines, alcohols, and various solvents

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones

  • Reduction: : Alcohols, amines

  • Substitution: : Amides, ethers

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.

  • Material Science: : Its unique structure makes it suitable for the development of new materials with specific properties.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both a thiazole ring and an isoindole dione moiety. Similar compounds might include other thiazole derivatives or isoindole diones, but the combination of these two functional groups in one molecule sets it apart.

List of Similar Compounds

  • Thiazole derivatives

  • Isoindole diones

  • Other brominated heterocyclic compounds

Properties

IUPAC Name

2-[(4-bromo-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2S/c13-9-6-18-10(14-9)5-15-11(16)7-3-1-2-4-8(7)12(15)17/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKLNCGPYSCSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656460
Record name 2-[(4-Bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156520-27-2
Record name 2-[(4-Bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
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2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
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2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
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2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

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